molecular formula C6H7BrN2O B1377620 4-bromo-1-(oxetan-3-yl)-1H-pyrazole CAS No. 1374657-02-9

4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Cat. No. B1377620
M. Wt: 203.04 g/mol
InChI Key: JQMOXXCOWYOPHE-UHFFFAOYSA-N
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Description

“4-bromo-1-(oxetan-3-yl)-1H-pyrazole” is a chemical compound with the molecular formula C6H7BrN2O. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, substituted with a bromine atom and an oxetane ring .


Molecular Structure Analysis

The molecular structure of “4-bromo-1-(oxetan-3-yl)-1H-pyrazole” would consist of a pyrazole ring substituted with a bromine atom at the 4-position and an oxetane ring at the 1-position .


Chemical Reactions Analysis

Again, while specific reactions involving “4-bromo-1-(oxetan-3-yl)-1H-pyrazole” are not available, similar compounds are known to undergo reactions like the Suzuki–Miyaura cross-coupling .

Scientific Research Applications

1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

  • Summary of the Application : This research involves the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
  • Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
  • Results or Outcomes : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

2. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide

  • Summary of the Application : This research involves the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide .
  • Methods of Application : The synthesis was carried out using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .
  • Results or Outcomes : This is a four-step protocol starting from thiophene with an overall yield of 47% .

3. Synthesis of 4-bromo-1-(oxetan-3-yl)-1,2-dihydropyridin-2-one

  • Summary of the Application : This compound is available for purchase, suggesting it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules .
  • Methods of Application : Specific methods of application or experimental procedures are not provided .
  • Results or Outcomes : The outcomes of using this compound would depend on the specific reactions or syntheses in which it is used .

4. 4-bromo-1-(oxetan-3-yl)-1H-imidazole

  • Summary of the Application : This compound is listed in a chemical database, indicating it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules .
  • Methods of Application : Specific methods of application or experimental procedures are not provided .
  • Results or Outcomes : The outcomes of using this compound would depend on the specific reactions or syntheses in which it is used .

5. Synthesis of 4-bromo-1-(oxetan-3-yl)-1,2-dihydropyridin-2-one

  • Summary of the Application : This compound is available for purchase, suggesting it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules .
  • Methods of Application : Specific methods of application or experimental procedures are not provided .
  • Results or Outcomes : The outcomes of using this compound would depend on the specific reactions or syntheses in which it is used .

6. 4-bromo-1-(oxetan-3-yl)-1H-imidazole

  • Summary of the Application : This compound is listed in a chemical database, indicating it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules .
  • Methods of Application : Specific methods of application or experimental procedures are not provided .
  • Results or Outcomes : The outcomes of using this compound would depend on the specific reactions or syntheses in which it is used .

properties

IUPAC Name

4-bromo-1-(oxetan-3-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-1-8-9(2-5)6-3-10-4-6/h1-2,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMOXXCOWYOPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(oxetan-3-yl)-1H-pyrazole

CAS RN

1374657-02-9
Record name 4-BROMO-1-(OXETAN-3-YL)-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-1H-pyrazole (1.53 g, 10.7 mmol) is dissolved in anhydrous dimethylformamide (15 mL). 3-Bromooxetane (2.0 g, 14.6 mmol) and caesium carbonate (4.7 g, 14 mmol) are successively added thereto. The reaction mixture is heated for 8 hours at 130° C. in a sealed flask. At the end of the reaction, the solvent is evaporated off in vacuo and the residue is purified by chromatography over silica gel using dichloromethane containing diethylamine and methanol as eluants to yield the expected compound.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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